molecular formula C11H6F4N2 B1391116 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1214368-81-6

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391116
CAS No.: 1214368-81-6
M. Wt: 242.17 g/mol
InChI Key: MEZIZDGBEKEMEQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a sophisticated fluorinated pyridine derivative designed for advanced research and development applications. This compound belongs to the class of trifluoromethylpyridines (TFMPs), which are pivotal intermediates in the discovery of next-generation agrochemicals and pharmaceuticals . The unique synergy of the fluorine atom and the trifluoromethyl group on the pyridine ring is known to profoundly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular affinity . These enhancements often translate to improved biological activity, superior cell membrane penetration, and more favorable environmental profiles in end-use products . In the agrochemical sector, TFMP derivatives are a cornerstone of modern crop protection. Over 20 TFMP-containing agrochemicals have been assigned ISO common names, with their demand steadily increasing year over year . They serve as key structural motifs in highly effective herbicides, insecticides, and fungicides . Similarly, in pharmaceutical research, the TFMP moiety is leveraged to fine-tune the pharmacokinetic profiles of drug candidates, leading to improved absorption and longer in-vivo half-lives . This compound, with its specific substitution pattern, is expected to be a valuable building block for researchers working in these cutting-edge fields. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZIZDGBEKEMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination via Liquid Phase Halogen Exchange

The most prominent method, as detailed in a 2016 patent, involves reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) under controlled conditions. This process is notable for its simplicity, high purity output, and suitability for large-scale production.

Key Process Parameters:

Parameter Range Preferred Notes
Temperature 170–200°C 180–190°C Reaction temperature critically influences fluorination efficiency; below 150°C, incomplete fluorination; above 200°C, side reactions occur.
Pressure ≥200 psig (≈1480 kPa) 240–260 psig (≈1755–1950 kPa) Higher pressure accelerates reaction; optimal range balances equipment cost and reaction efficiency.
Reaction Time 1–50 hours 10–15 hours Longer times improve conversion; shorter times are feasible with higher HF flow rates.
HF molar ratio ≥3:1 (HF: starting material) Excess (up to 5:1) Excess HF increases conversion but complicates recovery.

Reaction Conditions:

  • HF is introduced as a liquid or gas, with agitation ensuring homogeneity.
  • The process is conducted in the absence of catalysts, simplifying downstream purification.
  • Post-reaction, the mixture is washed, dried, and distilled under reduced pressure to isolate high-purity product.

Starting Material Synthesis

The precursor, 2,3-dichloro-5-(trichloromethyl)pyridine, is synthesized via chlorination of pyridine derivatives, followed by chloromethylation. The chlorinated intermediates are then subjected to fluorination.

Alternative Fluorination Reagents and Conditions

While anhydrous HF is preferred for its reactivity and efficiency, other fluorinating agents such as potassium fluoride (KF), sodium fluoride (NaF), or antimony pentafluoride (SbF₅) have been explored, though with less industrial viability due to lower reactivity or harsher conditions.

Process Variations and Optimization

  • Temperature Adjustment: Increasing temperature within the 170–200°C range enhances reaction rate but risks side reactions.
  • Pressure Control: Maintaining pressures between 240–260 psig optimizes fluorination efficiency.
  • Molar Ratios: Using HF in excess (up to 5 mols per mol of precursor) improves yield but requires careful handling and recovery systems.

Post-Reaction Purification

The crude product undergoes washing with neutral solutions, drying with anhydrous sodium sulfate, and vacuum distillation to achieve high purity (>99.95% GC analysis). The distilled product is collected at a boiling point of 50–55°C under 11 mmHg pressure.

Research Findings and Data Summary

Study/Patent Methodology Yield Purity Remarks
CN107954924A (2016 patent) Direct fluorination of bis-chloro-trichloromethylpyridine 97.56% >99.95% Industrially scalable, high purity, reaction at 180°C, HF excess used
CA1199331A Halogen exchange from dichloropyridine Not specified Not specified Focused on chlorofluoro exchange, less detailed on conditions

Scientific Research Applications

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogen substituents, -CF₃ positioning, or additional functional groups. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine F (2), pyridin-3-yl (3), -CF₃ (5) C₁₁H₆F₄N₂ 258.63* Agrochemical intermediates, potential insecticidal activity
2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine Cl (2), pyridin-3-yl (3), -CF₃ (5) C₁₁H₆ClF₃N₂ 258.63 Higher reactivity due to Cl (leaving group); used in cross-coupling reactions
3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine Cl (3), pyridin-3-yl (2), -CF₃ (6) C₁₁H₆ClF₃N₂ 258.63 Altered electronic distribution; potential for diverse binding affinities
8-Chloro-3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine Cl (8,3), -CF₃ (5,6), triazole ring C₁₄H₆Cl₂F₆N₄ 430.12 Enhanced lipophilicity; insecticidal applications

Notes:

  • *Molecular weight inferred from analogs in due to lack of direct data.
  • Fluorine substitution reduces molecular weight compared to chlorine analogs.

Physical and Chemical Properties

  • Melting Points : Chlorinated analogs (e.g., 2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine) exhibit higher melting points (~269–292°C) compared to fluorinated derivatives due to stronger intermolecular forces .
  • Reactivity : Chlorine substituents enhance reactivity in nucleophilic substitution reactions, whereas fluorine increases stability and electronegativity .
  • Spectroscopic Data :
    • IR : Fluorinated compounds show characteristic C-F stretches near 1250–1100 cm⁻¹, while chloro analogs display C-Cl stretches at ~700 cm⁻¹ .
    • NMR : Pyridin-3-yl protons resonate at δ 7.18–7.79 ppm in aromatic regions .

Biological Activity

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound incorporates fluorine and trifluoromethyl groups, which are known to enhance the pharmacological properties of various drugs. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Starting Materials : Utilizing commercially available compounds such as 2-fluoropyridine and 3-bromopyridine.
  • Coupling Reaction : Employing a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to combine the components effectively.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with neurotransmitter receptors and potential therapeutic applications.

Research indicates that compounds containing trifluoromethyl groups can significantly enhance binding affinity and potency at various receptors. For instance, studies on related pyridine derivatives have shown that they act as positive allosteric modulators at α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory gating .

Case Studies and Findings

  • Positive Allosteric Modulation : A study demonstrated that certain derivatives of pyridine exhibited potent modulation of α7 nAChRs, enhancing responses to acetylcholine and nicotine. The maximum modulation was observed at concentrations typically around 10 µM, with effective concentrations (EC50) varying based on structural modifications .
  • Inhibitory Activities : Another investigation into related compounds revealed their potential as inhibitors in various biochemical pathways, with IC50 values indicating significant potency in disrupting pathological processes such as fibrosis .

Data Table: Biological Activity Summary

Compound NameTarget ReceptorActivity TypeEC50 (µM)Reference
This compoundα7 nAChRPositive Allosteric Modulator~10
Related Pyridine DerivativeFibrosis PathwaysInhibitor45.69

Q & A

Q. What role does this compound play in materials science (e.g., OLEDs, liquid crystals)?

  • Application : The -CF₃ group enhances electron-deficient character, improving charge transport in organic semiconductors. Pyridine derivatives are used in emissive layers of OLEDs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

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